molecular formula C10H11ClN2 B1376339 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride CAS No. 934765-77-2

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Cat. No. B1376339
M. Wt: 194.66 g/mol
InChI Key: XPMAEZUJWDSWJS-UHFFFAOYSA-N
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Description

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a chemical compound with the CAS Number: 934765-77-2 . It has a molecular weight of 194.66 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which are structurally similar to 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride, were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been used in the synthesis of new selective discoidin domain receptor 1 (DDR1) inhibitors .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 194.66 .

Scientific Research Applications

  • Summary of the Application : This compound has been used in the design and synthesis of new selective discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase that mediates the biological functions of collagens, which are heavily involved in pancreatic cancer development, immune evasion, and therapy resistance .
  • Methods of Application or Experimental Procedures : A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized . One of the representative compounds, 7f, bound with DDR1 and suppressed the kinase activity .
  • Results or Outcomes : The compound 7f potently inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppressed colony formation of pancreatic cancer cells . In vivo, it exhibited promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The compound has shown promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer . This suggests potential future directions in the development of new therapies for pancreatic cancer.

properties

IUPAC Name

2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMAEZUJWDSWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

CAS RN

934765-77-2
Record name 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl (5-cyano-2,3-dihydro-1H-inden-2-yl)carbamate (1.85 g, 7.18 mmol) in dioxane (30 mL) at room temperature was added HCl in dioxane (18 mL of a 4.0 M solution; 72 mmol). The mixture was stirred for ca. 18 hr and diluted with ether. Solids were collected by filtration and rinsed thoroughly with ether, affording the title compound as a tan solid. 1H NMR (400 MHz, methanol-d4) δ ppm 7.65 (s, 1H), 7.59 (d, 1H, J=7.9 Hz), 7.46 (d, 1H, J=7.9 Hz), 4.14 (m, 1H), 3.51-3.43 (m, 2H), 3.10-3.04 (m, 1H).
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1,1-dimethylethyl (5-cyano-2,3-dihydro-1H-inden-2-yl)carbamate
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1.85 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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